molecular formula C6H10Hg2N2S2 B14160322 Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II) CAS No. 73928-12-8

Ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)mercury(II)

Cat. No.: B14160322
CAS No.: 73928-12-8
M. Wt: 575.5 g/mol
InChI Key: ZUDWSLVZEURLLW-UHFFFAOYSA-M
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Description

Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is an organomercury compound that features a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- typically involves the reaction of ethylmercury chloride with 5-ethyl-1,2,4-thiadiazole-3-thiol. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methylmercury(II) chloride
  • Phenylmercury(II) acetate
  • Mercury(II) thiocyanate

Uniqueness

Mercury(II), ethyl(5-ethylmercuri-3-(1,2,4-thiadiazolyl)thio)- is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.

Properties

CAS No.

73928-12-8

Molecular Formula

C6H10Hg2N2S2

Molecular Weight

575.5 g/mol

IUPAC Name

ethyl-[3-(ethylmercuriosulfanyl)-1,2,4-thiadiazol-5-yl]mercury

InChI

InChI=1S/C2HN2S2.2C2H5.2Hg/c5-2-3-1-6-4-2;2*1-2;;/h(H,4,5);2*1H2,2H3;;/q;;;;+1/p-1

InChI Key

ZUDWSLVZEURLLW-UHFFFAOYSA-M

Canonical SMILES

CC[Hg]C1=NC(=NS1)S[Hg]CC

Origin of Product

United States

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